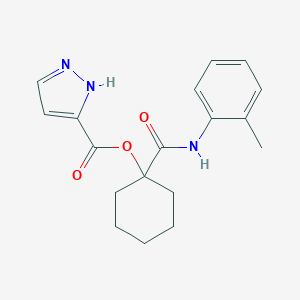
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2,5-piperazinedione is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as DBD-F and is a derivative of the well-known anticancer drug, doxorubicin. DBD-F has been shown to have promising anticancer properties and has been the subject of extensive research in recent years.
Mécanisme D'action
The exact mechanism of action of DBD-F is not fully understood, but studies have shown that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, DBD-F can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DBD-F has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DBD-F has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. DBD-F has also been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DBD-F is its potential therapeutic properties. Studies have shown that it may be effective in the treatment of various types of cancer and inflammatory diseases. Additionally, DBD-F is relatively easy to synthesize and can be purified using various techniques.
One of the main limitations of DBD-F is its potential toxicity. Studies have shown that it can be toxic to both cancer cells and normal cells, which may limit its use in clinical settings. Additionally, more research is needed to fully understand the mechanism of action of DBD-F and its potential side effects.
Orientations Futures
There are several future directions for research on DBD-F. One area of research is the development of more effective and less toxic derivatives of DBD-F. Additionally, more research is needed to fully understand the mechanism of action of DBD-F and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of DBD-F in humans.
Méthodes De Synthèse
The synthesis of DBD-F is a complex process that involves several steps. One of the most common methods for synthesizing DBD-F involves the reaction of doxorubicin with furan-2-carboxylic acid followed by the addition of piperazine. This process results in the formation of DBD-F, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
DBD-F has been the subject of extensive research in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that DBD-F has promising anticancer properties and may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, DBD-F has been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C24H20N2O7 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H20N2O7/c27-22-14-25(15-3-5-17-20(12-15)32-10-8-30-17)24(28)23(19-2-1-7-29-19)26(22)16-4-6-18-21(13-16)33-11-9-31-18/h1-7,12-13,23H,8-11,14H2 |
Clé InChI |
PQSFFRRFHYCBOC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(=O)N(C(C3=O)C4=CC=CO4)C5=CC6=C(C=C5)OCCO6 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)N3CC(=O)N(C(C3=O)C4=CC=CO4)C5=CC6=C(C=C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
